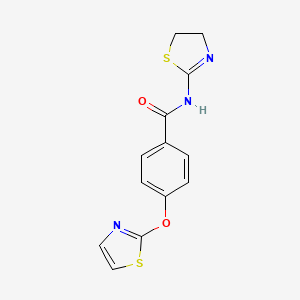

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

描述

属性

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-4,6,8H,5,7H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRGBPLVDQYLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Coupling Reaction: The thiazole ring is then coupled with a benzamide derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.

Thiazolyl-oxy Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydrothiazole derivatives.

Substitution: The benzamide core and thiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: Various substituted benzamide and thiazole derivatives.

科学研究应用

Antimicrobial Activity

Research has demonstrated that N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound showed promising results.

Case Study: Antimicrobial Screening

A study conducted by Mahendrasinh et al. evaluated the antibacterial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that compounds similar to this compound exhibited substantial antibacterial activity against these pathogens .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In a study focusing on thiazole derivatives' effects on human breast adenocarcinoma cells (MCF7), compounds similar to this compound demonstrated notable cytotoxicity. The study employed the Sulforhodamine B assay to assess cell viability and reported a significant reduction in cell proliferation at certain concentrations .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action of the compound and predict its effectiveness in therapeutic applications.

作用机制

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes structurally related benzamide-thiazole derivatives and their key features:

Key Observations :

Spectral Characterization Trends

IR and NMR data from analogous compounds reveal:

- IR Spectroscopy :

- ¹H-NMR :

生物活性

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzamide precursors. The structural formula is represented as follows:

This compound features a thiazole ring system which is known for its biological activity. The presence of the thiazole moiety contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition .

- Antitumor Properties : Research indicates that thiazole-containing compounds can inhibit tumor cell proliferation. Specifically, derivatives have been noted for their ability to induce apoptosis in cancer cells through modulation of signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in disease processes. For example, certain thiazole derivatives have been identified as inhibitors of RET kinase, which is implicated in various cancers .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

- Antimicrobial Study : A study conducted by Choi et al. demonstrated that a derivative of the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than that of conventional antibiotics .

- Antitumor Evaluation : In vitro evaluations revealed that the compound induced apoptosis in MCF7 breast cancer cells through caspase activation and mitochondrial dysfunction. The study highlighted its potential as a chemotherapeutic agent .

- Enzyme Inhibition Research : A series of thiazole derivatives were evaluated for their ability to inhibit RET kinase activity. The results indicated that modifications in the thiazole structure could enhance inhibitory potency, suggesting avenues for drug design targeting RET-related cancers .

常见问题

Basic: What are the recommended synthetic routes and purification methods for N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A general method involves refluxing the thiazol-2-amine derivative with a substituted benzaldehyde or benzoyl chloride in absolute ethanol, catalyzed by glacial acetic acid. After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the crude product is filtered and purified by recrystallization (e.g., methanol) or column chromatography. For example, similar thiazole derivatives were synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by NaHCO₃ washing and recrystallization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography: Resolve molecular geometry and confirm stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with SHELX refinement are common for thiazole derivatives .

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns.

Advanced: How do hydrogen bonding patterns influence crystal packing, and what analytical tools are used to study them?

Methodological Answer:

Hydrogen bonding (e.g., N–H⋯N or C–H⋯O interactions) governs crystal lattice stability. Graph set analysis (e.g., Etter’s formalism) and software like SHELXL or Mercury can map hydrogen-bonding networks. For example, centrosymmetric dimers formed via N–H⋯N bonds and non-classical C–H⋯F/O interactions stabilize crystal structures . Multi-scan absorption corrections (e.g., SADABS) are critical for accurate X-ray data refinement .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Contradictions may arise from assay conditions, purity, or structural analogs. To address this:

- Comparative Assays: Standardize protocols (e.g., MIC values for antimicrobial studies).

- Purity Verification: Use HPLC or elemental analysis to confirm compound integrity.

- Structural Analog Testing: Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity contributors .

- Computational Validation: Molecular docking (e.g., AutoDock Vina) to predict target binding and validate experimental results .

Basic: What reaction design considerations are essential for introducing substituents to the benzamide moiety?

Methodological Answer:

Key factors include:

- Electrophilic Substitution: Use Friedel-Crafts acylation or Hantzsch thiazole synthesis to introduce aryl groups.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) for nucleophilic acyl substitution.

- Catalysts: Acidic (e.g., glacial acetic acid) or basic conditions (e.g., pyridine) to drive condensation .

- Protecting Groups: Temporarily block reactive sites (e.g., amine groups) during multi-step syntheses.

Advanced: How are structure-activity relationship (SAR) studies conducted for thiazole derivatives of this compound?

Methodological Answer:

SAR studies involve:

Analog Synthesis: Vary substituents (e.g., halogens, methoxy groups) on the benzamide or thiazole rings .

Biological Screening: Test analogs in assays (e.g., enzyme inhibition, cytotoxicity).

Statistical Modeling: Use QSAR to correlate structural features (e.g., logP, Hammett constants) with activity.

Docking Studies: Predict binding modes with targets (e.g., PFOR enzyme) to rationalize activity trends .

Basic: What challenges arise during crystallization, and how are they mitigated?

Methodological Answer:

Common challenges include poor crystal growth and twinning. Solutions:

- Solvent Optimization: Use mixed solvents (e.g., methanol/water) for slow evaporation.

- Temperature Control: Gradual cooling from reflux to room temperature.

- Data Correction: Apply multi-scan absorption corrections (SADABS) and refine with SHELXL to handle twinning or low-resolution data .

Advanced: What computational methods predict biological targets or metabolic stability?

Methodological Answer:

- Molecular Docking: Identify binding pockets (e.g., using AutoDock or Schrödinger Suite).

- MD Simulations: Assess binding stability over time (e.g., GROMACS).

- ADMET Prediction: Tools like SwissADME predict lipophilicity (logP) and metabolic pathways (e.g., CYP450 interactions). For example, trifluoromethyl groups enhance metabolic stability via steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。